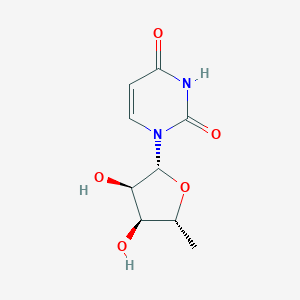

5'-脱氧尿苷

描述

Synthesis Analysis

The synthesis of 5'-Deoxyuridine and its derivatives can be complex, involving multiple steps and various chemical reactions. Shiau et al. (1980) detailed the synthesis of 5-(azidomethyl)-2'-deoxyuridine through two independent methods, starting with 5-(hydroxymethyl)-2'-deoxyuridine and involving tosylation, displacement reactions with lithium azide, and catalytic hydrogenation steps (Shiau et al., 1980). Another approach by Kampf et al. (1976) involved condensation reactions, saponification, and treatment with various reagents to synthesize a series of 5-substituted 2'-deoxyuridines, demonstrating the versatility in synthetic methods for modifying the 5' position of 2'-deoxyuridine (Kampf et al., 1976).

科学研究应用

适体开发和蛋白质相互作用研究

5'-脱氧尿苷已被用于修饰适体,适体是与特定靶分子结合的寡核苷酸或肽分子。 例如,5-呋喃基-2'-脱氧尿苷 (5FurU),一种 5'-脱氧尿苷的衍生物,已被掺入凝血酶结合适体中以研究蛋白质相互作用 .

抗癌药物研究

5'-脱氧尿苷的衍生物,如 5-碘-2'-脱氧尿苷 (IUdR),已被探索用于其作为抗癌药物的潜力。 IUdR 是一种胸腺嘧啶类似物,可与放射治疗联合使用,用于治疗恶性神经胶质瘤 .

生化应用

在生物化学中,5'-脱氧尿苷衍生物被用来研究胸腺嘧啶合成酶 (TS) 等酶的抑制机制。 氟脱氧尿嘧啶核苷酸 (FdUMP),一种由 5-氟尿嘧啶和 5-氟脱氧尿苷形成的分子,作为 TS 的自杀性抑制剂,TS 对 DNA 合成的抑制在癌症治疗中至关重要 .

分子生物学技术

5'-脱氧尿苷在分子生物学中被用作工具,以增强检测聚合酶链反应 (PCR) 中引物和探针的杂交特性。 碱基修饰的双链稳定脱氧核苷三磷酸,包括 5'-脱氧尿苷衍生物,被用来改善 A/T 富含序列的扩增和检测 .

遗传学研究

EdU (5-乙炔基-2'-脱氧尿苷),一种胸腺嘧啶类似物,被掺入分裂细胞的 DNA 中,用于测定细胞培养中的 DNA 合成,并检测经历过 DNA 合成的细胞。 这在基因毒性研究以及检测染色体水平的姐妹染色单体交换 (SCE) 中特别有用 .

医学研究

5'-脱氧尿苷及其类似物在医学研究中发挥着重要作用,特别是在了解癌症治疗中药物耐药机制和逆转策略方面。 例如,5-氟尿嘧啶 (5-FU),一种尿嘧啶的类似物,干扰核苷代谢,并被掺入 RNA 和 DNA 中,导致细胞毒性和细胞死亡 .

药物开发

在药物开发中,已开发出掺入 5-氟-2'-脱氧尿苷残基的修饰 siRNA 分子以增强细胞毒性。 该策略代表了一种用于治疗癌症和其他疾病的新型药物开发方法 .

癌症治疗研究

对 5'-脱氧尿苷在癌症治疗中使用的研究导致了 5-乙氧基-2'-脱氧尿苷 (EOdU) 等化合物的开发,它选择性地增加 5-氟-dUMP 的细胞水平,并增强氟尿嘧啶在人结肠癌细胞中的细胞毒性 .

作用机制

Target of Action

5’-Deoxyuridine primarily targets the enzyme thymidylate synthase (TS), which is crucial for DNA synthesis . TS is the rate-limiting enzyme in the de novo synthesis of 2’-deoxythymidine-5’-monophosphate (dTMP), a critical nucleotide for genome integrity and cellular economy in the DNA synthesis pathway .

Mode of Action

5’-Deoxyuridine acts as an antiviral agent by inhibiting viral replication. It substitutes itself for thymidine in viral DNA, which in turn inhibits thymidylate phosphorylase and viral DNA polymerases from functioning properly . This results in the inability of the virus to reproduce or infect/destroy tissue .

Biochemical Pathways

5’-Deoxyuridine affects the thymidylate biosynthesis pathway. It is converted to 5-fluoro-2’-deoxyuridine-5’-monophosphate (FdUMP), which inhibits the de novo synthesis of 2’-deoxythymidine-5’-monophosphate (dTMP) . This inhibition of thymidylate synthase leads to the accumulation of dUMP in the DNA, causing DNA damage and cell death .

Pharmacokinetics (ADME Properties)

The absorption, distribution, metabolism, and excretion (ADME) properties of 5’-Deoxyuridine are crucial for its bioavailability and efficacy. Generally, drug-like molecules that satisfy Lipinski’s rule (Lipinski-compliant) and show a balance between lipophilicity and hydrophilicity would qualify it to be a drug-like molecule .

Result of Action

The incorporation of 5’-Deoxyuridine into DNA induces DNA damage through the formation of interstrand crosslinks . These are detected by the cell during DNA replication, which is reflected by phosphorylation of histone H2AX, arrest in the cell cycle progression, and apoptosis .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 5’-Deoxyuridine. For instance, factors such as pH, temperature, and the presence of other molecules can affect the stability of the active trimer of 2’-Deoxyuridine 5’-Triphosphate Nucleotide Hydrolase, a related compound . .

安全和危害

未来方向

The use of 5’-Deoxyuridine and its variants in the field of cancer treatment is an area of active research . For instance, single-stranded DNA (ssDNA) or RNA aptamers could conjugate with highly toxic chemotherapy drugs, toxins, therapeutic RNAs or other molecules as novel aptamer–drug conjugates (ApDCs), which are capable of significantly improving the therapeutic efficacy and reducing the systemic toxicity of drugs .

属性

IUPAC Name |

1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-methyloxolan-2-yl]pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O5/c1-4-6(13)7(14)8(16-4)11-3-2-5(12)10-9(11)15/h2-4,6-8,13-14H,1H3,(H,10,12,15)/t4-,6-,7-,8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUBAOANSQGKRHF-XVFCMESISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(O1)N2C=CC(=O)NC2=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=CC(=O)NC2=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20332158 | |

| Record name | 5'-deoxyuridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20332158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

15958-99-3 | |

| Record name | 5'-deoxyuridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20332158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

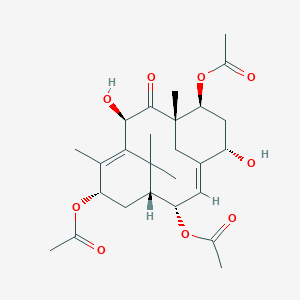

![[(1R,2R,3R,5S,8R,9R,10R,13S)-2,9,10,13-Tetraacetyloxy-8,12,15,15-tetramethyl-4-methylidene-5-tricyclo[9.3.1.03,8]pentadec-11-enyl] (E)-3-phenylprop-2-enoate](/img/structure/B26189.png)

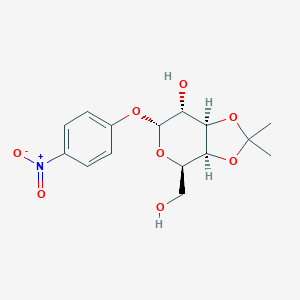

![[(2R,3S,4S,5R,6R)-3,4,5-triacetyloxy-6-(4-nitrophenoxy)oxan-2-yl]methyl acetate](/img/structure/B26198.png)

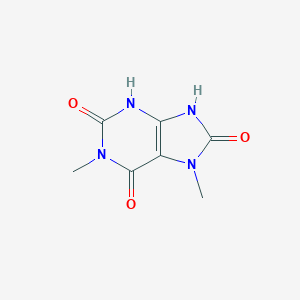

![1H-pyrazolo[3,4-b]pyridin-3-amine](/img/structure/B26217.png)

![6-Chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine-3-acetic Acid](/img/structure/B26218.png)